molecular formula C11H23NO2Si B2397323 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile CAS No. 1430412-80-8

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile

Cat. No.: B2397323
CAS No.: 1430412-80-8
M. Wt: 229.395
InChI Key: IEJLVWKCBLCOQM-UHFFFAOYSA-N
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Description

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile is an organic compound that features a nitrile group attached to a propoxy chain, which is further bonded to a tert-butyldimethylsiloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile typically involves the reaction of 3-(tert-butyldimethylsiloxy)propanol with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyldimethylsiloxy group provides steric protection and influences the compound’s reactivity. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile is unique due to its combination of a nitrile group with a tert-butyldimethylsiloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-9-6-8-13-10-7-12/h6,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJLVWKCBLCOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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